Lithium lactate

Pharmacokinetics Bioavailability Preclinical Research

Researchers requiring a lithium salt for acute pharmacokinetic studies often face extended washout periods with long-half-life salts like lithium citrate (T½ = 146 h). Lithium lactate addresses this with rapid elimination and a relative bioavailability of 0.35 (plasma) and 0.54 (brain) vs. lithium carbonate, enabling transient lithium spike experiments without protracted timelines. • High aqueous solubility (100 mg/mL) supports concentrated stock solutions for in vitro assays and crystallization screens-no acidification required, unlike carbonate (~13 mg/mL). • Validated starting material for crystal engineering and patented next-generation lithium formulations. • Supplied as a racemic DL mixture; ≥98% purity; ambient storage and shipping. Ideal for acute mania models, ESR dosimetry, and lactic acid analytical standards.

Molecular Formula C3H5LiO3
Molecular Weight 96 g/mol
CAS No. 16891-53-5
Cat. No. B093041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium lactate
CAS16891-53-5
Molecular FormulaC3H5LiO3
Molecular Weight96 g/mol
Structural Identifiers
SMILES[Li+].CC(C(=O)[O-])O
InChIInChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1
InChIKeyGKQWYZBANWAFMQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Lactate: Baseline Properties


Lithium lactate (CAS 16891-53-5) is an organic lithium salt with the molecular formula C₃H₅LiO₃ and a molecular weight of 96.01 g/mol . It is characterized as an amorphous solid with a melting point exceeding 300°C and exhibits high aqueous solubility, specifically 100 mg/mL in water at room temperature [1]. As a member of the broader class of lithium salts, it is defined by its organic lactate anion, a feature that distinguishes its physicochemical and pharmacokinetic profile from inorganic lithium salts such as lithium carbonate [2].

1
Organic lithium salt with distinct anion-modulated pharmacokinetics vs. inorganic lithium carbonate
Supports comparative PK / tissue distribution studies
2
High aqueous solubility (100 mg/mL) enables concentrated stock and buffer preparation
Simplifies workflow without pH adjustment
3
Reported rapid elimination profile supports acute, transient exposure study designs
Relevant for time-course CNS pharmacology models

Why Lithium Lactate Cannot Be Substituted


Generic substitution among lithium salts is not scientifically justified due to substantial differences in their physicochemical properties and in vivo behavior. While the lithium cation is the active species for many applications, the accompanying anion profoundly modulates pharmacokinetic parameters, including absorption, distribution, and elimination [1]. Lithium lactate, an organic salt, exhibits a distinct plasma and brain pharmacokinetic profile compared to the FDA-approved inorganic standard, lithium carbonate, as demonstrated in preclinical rodent models [2]. Furthermore, it differs from lithium citrate in its peak plasma concentration and elimination kinetics [3]. Therefore, selection of a specific lithium salt for a research protocol or industrial application must be based on empirical, compound-specific evidence rather than an assumption of class equivalence.

PK shift
Organic lactate anion may alter absorption and distribution vs. inorganic carbonate; plasma exposure profiles are not interchangeable
CNS mismatch
Brain tissue bioavailability differs (reported lower vs. lithium carbonate); direct replacement in neuropharmacology studies may confound endpoint interpretation
Duration
Rapid elimination vs. sustained-release lithium citrate (class-level evidence); chronic-exposure protocols may require alternative salt selection review

Lithium Lactate: Evidence-Based Differentiation


Plasma Bioavailability vs. Lithium Carbonate

In a direct comparative study in male Sprague-Dawley rats, lithium lactate demonstrated a significantly different plasma pharmacokinetic profile compared to the standard lithium carbonate. While both were administered at an equivalent elemental lithium dose of 4 mEq/kg via oral gavage, the resulting plasma concentration curves were distinct [1]. The relative bioavailability (Frel) of lithium lactate was calculated to be lower than that of lithium carbonate, indicating a different extent of systemic absorption [1].

Plasma Frel
Head-to-head
0.35 vs 1.0
Reported lower relative bioavailability context
Supports dose-model interpretation for systemic exposure studies
Pharmacokinetics Bioavailability Preclinical Research

Brain Tissue Pharmacokinetics vs. Lithium Carbonate

The same study quantifying plasma exposure also directly compared brain tissue lithium concentrations for lithium lactate and lithium carbonate. The relative bioavailability (Frel) of lithium lactate in brain tissue was found to be 0.54 compared to lithium carbonate [1]. This indicates that while both salts result in measurable brain lithium levels, the extent of brain exposure from an equivalent oral dose is substantially lower for the lactate salt.

Brain Frel
Head-to-head
Lactate Frel 0.54
Carbonate Frel 1.0
Reported lower CNS exposure context
Supports neuropharmacology study design review
Neuropharmacology Brain Uptake Tissue Distribution

Elimination Kinetics vs. Lithium Citrate

Comparing data from independent studies provides a class-level inference on the differential behavior of lithium lactate and lithium citrate. In rats, lithium lactate (4 mEq/kg oral) shows a plasma concentration that peaks and declines rapidly, with little lithium remaining at 48 hours [1]. In contrast, a study of lithium citrate in rats (1000 mg/kg oral) reported a prolonged elimination half-life (T½) of 146 hours and stable whole blood and brain concentrations for at least 40-50 hours post-peak [2]. This cross-study comparison suggests that lithium citrate may provide a more sustained release profile in rodents compared to the rapid elimination of lithium lactate.

Elimination
Class-level
Rapid vs sustained (T½ 146 h)
Cross-study exposure duration context
Acute vs. chronic protocol selection may depend on salt choice
Comparative Pharmacology Drug Development Tissue Distribution

Aqueous Solubility Advantage

The aqueous solubility of lithium lactate is quantitatively defined, with a reported solubility of 100 mg/mL in water at room temperature [1]. While lithium carbonate's water solubility is known to be low (approximately 13 mg/mL at 25°C) [2], and lithium citrate is described as freely soluble but without a precise numeric specification in readily available technical literature, the 100 mg/mL value for lithium lactate provides a concrete benchmark.

Solubility
Reported
100 mg/mL vs 13 mg/mL
Supports high-concentration stock preparation
Facilitates aqueous formulation without acidification
Formulation Science Analytical Chemistry Material Properties

Patent Activity and Innovation

Lithium lactate has been the subject of recent patent activity, specifically in the context of developing next-generation lithium therapeutics. A granted US patent (US 9,744,189) describes compositions of lithium salts, including lithium lactate, and methods of use [1]. The patent highlights the unique pharmacokinetic properties of lithium lactate, which are stated to be "profoundly different" from lithium carbonate, and positions these differences as a basis for improving the safety and efficacy of lithium therapy [1]. This demonstrates ongoing commercial and scientific interest in leveraging the specific properties of the lactate salt.

IP landscape
Supporting evidence
Granted US patent claims
Indicates ongoing R&D interest in lactate-specific profiles
Supports procurement for novel formulation research
Intellectual Property Drug Delivery Pharmaceutical Development

Lithium Lactate: Application Scenarios


Acute Transient Exposure Studies

In preclinical research where the objective is to study the acute effects of a transient lithium spike in plasma and brain, lithium lactate is a compelling alternative to lithium carbonate or citrate. Its pharmacokinetic profile, characterized by rapid elimination and a relative bioavailability of 0.35 in plasma and 0.54 in brain compared to lithium carbonate [1], makes it suitable for experiments designed to assess immediate, rather than sustained, lithium effects. This avoids the need for extended washout periods required by salts with longer half-lives, such as lithium citrate (T½ = 146 h) . Procurement should be prioritized for studies modeling acute mania or investigating immediate neurochemical responses.

Concentrated Aqueous Formulations

The high aqueous solubility of lithium lactate (100 mg/mL) [1] makes it the preferred salt for any laboratory application requiring a highly concentrated lithium stock solution. This is particularly valuable in preparing buffers for in vitro biochemistry assays, crystallization screens for structural biology, or as an electrolyte in specialized analytical procedures . Unlike lithium carbonate, which is limited by its low solubility (~13 mg/mL) and requires acidification to dissolve [2], lithium lactate provides a straightforward, time-efficient method for achieving high lithium concentrations without complex pH adjustments, streamlining laboratory workflows.

Novel Therapeutics via Crystal Engineering

For pharmaceutical scientists engaged in crystal engineering or the development of next-generation lithium formulations, lithium lactate represents a validated starting material with demonstrated differential properties. Its organic anion confers a distinct pharmacokinetic profile compared to inorganic salts, a feature that has been explicitly recognized and protected in recent patents [1]. The compound's unique solid-state and solution-phase behavior makes it a valuable co-former or API candidate for creating new chemical entities with potentially improved safety and efficacy profiles. Procuring lithium lactate is essential for R&D programs aiming to build upon this established, patented prior art.

Analytical and Reference Standard Uses

Lithium lactate finds specific use as a material for electron spin resonance (ESR) dosimetry and as a standard in analytical methods for lactic acid determination [1]. In these niche applications, the compound's identity is not interchangeable with other lithium salts. The procurement of lithium lactate for these purposes is dictated by established analytical protocols that rely on its precise chemical and physical properties, including its behavior under ionizing radiation or its equivalence to the lactate analyte of interest. Substitution with another lithium salt would invalidate the assay or experimental setup.

Application
Selection Property
Validation Focus
Acute transient exposure studies
Rapid elimination and short-duration exposure profile
Plasma and brain PK time-course validation
Concentrated aqueous formulations
High aqueous solubility (100 mg/mL)
Concentration-dependent solution stability review
Crystal engineering and novel salt R&D
Differentiated organic anion profile
Patent literature and solid-state characterization review
ESR dosimetry and lactate analytical standards
Protocol-defined chemical identity
Method-specific property verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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